molecular formula C11H16Cl3N B3165817 Butyl[(2,6-dichlorophenyl)methyl]amine hydrochloride CAS No. 90389-18-7

Butyl[(2,6-dichlorophenyl)methyl]amine hydrochloride

Cat. No.: B3165817
CAS No.: 90389-18-7
M. Wt: 268.6 g/mol
InChI Key: AEZOUDJPCDFSKY-UHFFFAOYSA-N
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Description

Butyl[(2,6-dichlorophenyl)methyl]amine hydrochloride is a chemical compound with the molecular formula C11H16Cl3N. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine . This compound is characterized by the presence of a butyl group attached to a 2,6-dichlorophenylmethylamine moiety, making it a valuable subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Butyl[(2,6-dichlorophenyl)methyl]amine hydrochloride typically involves the reaction of 2,6-dichlorobenzyl chloride with butylamine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions: Butyl[(2,6-dichlorophenyl)methyl]amine hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.

Major Products Formed:

    Oxidation: N-oxides of Butyl[(2,6-dichlorophenyl)methyl]amine.

    Reduction: Corresponding amine derivatives.

    Substitution: Products where chlorine atoms are replaced by other functional groups.

Scientific Research Applications

Butyl[(2,6-dichlorophenyl)methyl]amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Butyl[(2,6-dichlorophenyl)methyl]amine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

  • Butyl[(3,4-dichlorophenyl)methyl]amine hydrochloride
  • Butyl[(2,4-dichlorophenyl)methyl]amine hydrochloride

Comparison: Butyl[(2,6-dichlorophenyl)methyl]amine hydrochloride is unique due to the specific positioning of the chlorine atoms on the phenyl ring. This structural feature can influence its reactivity and biological activity compared to similar compounds. For instance, the 2,6-dichloro substitution pattern may result in different binding affinities to biological targets or altered chemical reactivity in synthetic applications .

Properties

IUPAC Name

N-[(2,6-dichlorophenyl)methyl]butan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl2N.ClH/c1-2-3-7-14-8-9-10(12)5-4-6-11(9)13;/h4-6,14H,2-3,7-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEZOUDJPCDFSKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=C(C=CC=C1Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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